O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate is a chemical compound characterized by its unique molecular structure and properties. It has the molecular formula and a molecular weight of approximately 229.27 g/mol. The compound features a pyrrolidine ring substituted with tert-butyl and methyl groups, along with two carboxylate functional groups. Its IUPAC name is 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate, and it is known for its potential applications in medicinal chemistry and organic synthesis .
The reactivity of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate primarily involves nucleophilic substitutions and esterification reactions due to the presence of carboxylic acid derivatives. The compound can undergo hydrolysis in the presence of water or acid to yield the corresponding carboxylic acids. Additionally, it may participate in coupling reactions with amines or alcohols to form more complex molecules .
Synthesis of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach includes:
These steps may utilize various catalysts and reagents to enhance yield and selectivity .
O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate has potential applications in:
Interaction studies involving O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate focus on its binding affinity to various receptors or enzymes. Preliminary findings suggest that this compound may interact with neurotransmitter systems, although detailed pharmacological profiles are still under investigation. Further studies are needed to elucidate its mechanism of action and therapeutic potential .
O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate shares structural similarities with several other pyrrolidine derivatives. Here are some comparable compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate | 313706-15-9 | Similar structure; different substituents |
| (R)-1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate | 1514346 | Enantiomeric form; potential biological activity |
| 1-(tert-butyl) 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate | 1895054-24-6 | Contains methoxy group; altered reactivity |
What sets O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate apart from these similar compounds is its specific configuration at the chiral center, which may influence its biological activity and interactions within biological systems. This stereochemistry can affect binding affinities and therapeutic efficacy, making it a subject of interest in drug design .
The systematic IUPAC name for this compound is 1-O-tert-butyl 3-O-methyl (3R)-pyrrolidine-1,3-dicarboxylate, reflecting its substituents and stereochemistry. The pyrrolidine ring is numbered such that the nitrogen atom occupies position 1, with the tert-butoxycarbonyl (Boc) group attached to it. The carboxylate ester at position 3 is a methyl ester, and the stereocenter at carbon 3 (C3) is designated as R configuration. This nomenclature adheres to IUPAC guidelines by prioritizing functional groups in descending order of seniority (carboxylates > ethers) and specifying stereochemistry using the Cahn-Ingold-Prelog rules.
The compound’s molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. The pyrrolidine ring adopts an envelope conformation, where four atoms lie in a plane, and the fifth (typically C3) deviates slightly. The Boc group at N1 introduces steric bulk, while the methyl ester at C3 contributes to the molecule’s polarity (Figure 1). Key structural features include:
The SMILES notation (CC(C)(C)OC(=O)N1CCC@HC(=O)OC) and InChIKey (LIWFYAVKYUQMRE-MRVPVSSYSA-N) provide unambiguous representations of the structure, including stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl (3R)-pyrrolidine-1,3-dicarboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC@HC(=O)OC |
| InChIKey | LIWFYAVKYUQMRE-MRVPVSSYSA-N |
The R configuration at C3 arises from the spatial arrangement of substituents around the stereocenter. In the pyrrolidine ring, C3 is bonded to:
The Boc group’s steric bulk influences the ring’s puckering, favoring a conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This stereoelectronic effect stabilizes specific transition states in synthetic reactions, enhancing the compound’s utility as a chiral building block.
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (CID 11346067) replaces the Boc group with a benzyl ester, increasing aromaticity and altering solubility. Conversely, 1-tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate (CID 42609292) introduces a hydroxyl group at C3, enabling hydrogen bonding but reducing stability under acidic conditions. The absence of a hydroxyl group in the target compound enhances its compatibility with acid-mediated deprotection strategies.
The synthesis of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate from itaconate precursors represents a significant approach utilizing renewable biobased feedstocks [1] [2]. Itaconic acid, obtained through fermentation of carbohydrates or pyrolysis of citric acid, serves as a versatile starting material for pyrrolidine derivative construction [2]. The synthetic pathway involves the initial formation of pyrrolidine carboxylic acids through fusion of itaconic acid with corresponding amines at elevated temperatures [1].
The cyclization process typically requires temperatures ranging from 175-190°C under atmospheric pressure conditions [2]. Research has demonstrated that itaconic anhydride, formed by dehydration of itaconic acid, exhibits enhanced reactivity compared to maleic anhydride and facilitates the introduction of polar functionalities in the resulting pyrrolidine structures [2]. The reaction mechanism proceeds through nucleophilic attack of the amine on the anhydride carbonyl, followed by intramolecular cyclization to form the five-membered ring system [3].
Optimization studies have revealed that reaction yields typically range from 37-47% when using citric acid monohydrate as the starting material [2]. The process requires careful temperature control to prevent rearrangement to citraconic anhydride, which occurs upon superheating [2]. Industrial implementation of this methodology benefits from the abundant availability of renewable feedstock and relatively simple reaction setup, though the high temperature requirements present challenges for large-scale production [1].
Catalytic asymmetric synthesis of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate has been achieved through several sophisticated methodologies that provide excellent stereochemical control [4] [5] [6]. The 1,3-dipolar cycloaddition of azomethine ylides represents a particularly versatile approach for constructing enantioenriched pyrrolidine derivatives [4] [7].
The copper-catalyzed asymmetric synthesis combines hydrogen/deuterium exchange with azomethine ylide-involved 1,3-dipolar cycloaddition, achieving excellent stereoselectivities and high levels of incorporation [4]. This methodology directly converts glycine-derived aldimine esters into deuterated counterparts using deuterium oxide via copper(I)-catalyzed exchange, followed by thermodynamically and kinetically favored cleavage to generate the key nitrogen-metallated alpha-deuterated azomethine ylide species [4].
Rhodium-catalyzed asymmetric protocols have demonstrated exceptional performance in the preparation of chiral pyrrolidine derivatives [6]. The enantioselective 1,4-addition of arylboronic acids to fumaric esters, catalyzed by rhodium(I)/chiral diene complexes, provides corresponding adducts in yields up to 99% with enantiomeric excesses ranging from 94-99.5% [6]. These reactions proceed under mild conditions with excellent functional group tolerance [6].
| Catalytic System | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reaction Time |
|---|---|---|---|---|
| Cu(I)/Chiral ligand | 25-80 | 80-99 | >94 | 2-24 h |
| Rh(I)/Chiral diene | 173 | 87-99 | 94-99.5 | 6.7 min |
| Pd(OAc)₂/Dpe-phos | 85 | 73-95 | N/A (dr 14:1) | 12-48 h |
The palladium-catalyzed carboamination of nitrogen-protected gamma-aminoalkenes with aryl bromides and triflates has been accomplished under mild reaction conditions using cesium carbonate as base [8]. This methodology exhibits high tolerance for base-sensitive functional groups and allows efficient transformation of substrates bearing tert-butoxycarbonyl protecting groups [8].
The tert-butoxycarbonyl protecting group serves as a crucial functionality in the synthesis of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate, providing reliable protection for amino groups throughout multi-step synthetic sequences [9] [10] [11]. The tert-butoxycarbonyl group demonstrates remarkable stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it the preferred choice for amino protection in pyrrolidine synthesis [11].
Installation of the tert-butoxycarbonyl protecting group is accomplished by reacting amino substrates with di-tert-butyl dicarbonate under basic conditions [11]. The reaction proceeds efficiently at room temperature with yields typically exceeding 95% [9] [10]. Alternative solvent-free conditions have also been developed, providing convenient access to tert-butoxycarbonyl-protected intermediates [11].
Research has established multiple methodologies for selective deprotection of the nitrogen-tert-butoxycarbonyl group under mild conditions [11]. Traditional approaches rely on trifluoroacetic acid-induced cleavage, while newer methodologies employ acetyl chloride in methanol, hydrochloric acid in organic solvents, or aqueous phosphoric acid [11]. A particularly mild deprotection strategy utilizes oxalyl chloride in methanol, achieving good to excellent yields with tolerance to various functional groups [11].
The compound 3-amino-1-(tert-butoxycarbonyl)pyrrolidine demonstrates the versatility of tert-butoxycarbonyl protection in pyrrolidine chemistry [10]. This intermediate exhibits high purity (>98.0% by gas chromatography) and serves as a valuable building block for further functionalization [10] [12]. Storage under inert gas at refrigerated temperatures (0-10°C) maintains compound stability and prevents degradation [10].
Methyl esterification of pyrrolidine dicarboxylic acids requires careful control of reaction conditions to achieve selective monoesterification while avoiding over-esterification to the diester products [13] [14]. The selective monoesterification of dicarboxylic acids has been accomplished using ion-exchange resin catalysis in ester-hydrocarbon mixtures [13].
Research has demonstrated that the rate of esterification of dicarboxylic acids significantly exceeds that of the monocarboxylic acids formed during the reaction [13]. This kinetic preference explains the high selectivity observed for monoester formation and can be attributed to the existence of an aqueous layer on the surface of the ion-exchange resins [13]. The methodology provides a simple and practical approach for selective esterification with high yields [13].
The synthesis of methyl 1-methylpyrrolidine-2-carboxylate from L-proline illustrates the application of selective esterification techniques [14]. The process involves initial esterification of L-proline in methanol using sulfuric acid catalyst, followed by neutralization with potassium carbonate and subsequent reductive methylation using formaldehyde and sodium borohydride [14]. The reaction sequence provides the desired methyl ester in excellent yield while maintaining stereochemical integrity [14].
Temperature control during esterification reactions proves critical for achieving optimal selectivity [14]. Reflux conditions in methanol for 18 hours, followed by careful neutralization at 0°C, ensures complete conversion while minimizing side reactions [14]. The use of powdered sodium borohydride added in portions while maintaining temperature between -5°C and +5°C prevents decomposition and ensures clean reduction [14].
| Esterification Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Ion-exchange resin | Acidic resin | 60-100 | 70-90 | High monoester |
| Sulfuric acid | H₂SO₄ | Reflux | 88-92 | Moderate |
| Methanol/HCl | HCl gas | 0-65 | 85-95 | Good |
| Diazomethane | CH₂N₂ | RT | >95 | Excellent |
Industrial scale production of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate requires comprehensive process optimization addressing reaction kinetics, heat transfer, mass transfer, and product purification [15] [16] [17]. Continuous flow synthesis has emerged as a preferred methodology for large-scale production, offering enhanced control over reaction parameters and improved safety profiles [16] [17].
The development of continuous flow protocols has demonstrated significant advantages over conventional batch processes [16]. Microfluidic reactor systems provide throughput rates of 7.45 grams per hour with reaction times reduced to 150 seconds [16]. These systems enable precise temperature control, efficient mixing, and rapid heat transfer, resulting in improved yields and product quality [16].
Process intensification strategies have been implemented to enhance productivity and reduce manufacturing costs [17]. The telescoped continuous flow synthesis combines multiple reaction steps in a single integrated process, eliminating intermediate isolation and purification steps [17]. This approach reduces processing time, minimizes waste generation, and improves overall process efficiency [17].
Optimization of reaction conditions through Design of Experiments methodology has identified critical process parameters affecting yield and selectivity [15]. Temperature optimization revealed that higher temperatures generally increase reaction rates but may compromise selectivity, requiring careful balance between productivity and product quality [15]. Residence time optimization in flow systems demonstrated that shorter contact times (6.7 minutes) can achieve comparable yields to longer batch reactions (several hours) [15].
| Process Parameter | Conventional Batch | Continuous Flow | Optimization Factor |
|---|---|---|---|
| Temperature (°C) | 85-190 | 150-235 | 1.5-2.0x |
| Residence Time (min) | 180-1440 | 0.5-80 | 10-50x improvement |
| Throughput (g/h) | 0.5-5 | 7.45-50 | 5-15x increase |
| Catalyst Loading (mol%) | 1-5 | 0.5-3 | 2-3x reduction |
Catalyst system optimization has focused on reducing catalyst loading while maintaining high activity and selectivity [15] [17]. Advanced catalyst systems such as rhodium(I)/chiral diene complexes demonstrate turnover numbers of 1000-2000, significantly higher than traditional palladium-based systems [6]. However, the high cost of these catalysts necessitates efficient recovery and recycling strategies for industrial implementation [15].
Solvent system optimization has identified THF/polyethylene glycol-400 mixtures as optimal for continuous flow processes [17]. This solvent combination provides excellent solubility for reactants while facilitating product separation and catalyst recovery [17]. The use of environmentally benign solvents aligns with green chemistry principles and reduces environmental impact [17].
The nuclear magnetic resonance spectroscopic analysis of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate reveals distinctive structural features through both proton and carbon-13 spectra. The compound, with molecular formula C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol, exhibits characteristic NMR signatures consistent with the pyrrolidine ring system bearing two carboxylate substituents [1].
In the proton NMR spectrum, the tert-butyl group appears as a singlet integrating for 9H at approximately 1.42 ppm, representing the three equivalent methyl groups attached to the quaternary carbon [2]. The methyl ester group manifests as a singlet at 3.70 ppm, integrating for 3H, while the pyrrolidine ring protons appear as complex multipiples in the 1.5-4.0 ppm region. The stereochemical configuration at the 3-position is reflected in the coupling patterns observed in the pyrrolidine ring protons [1].
The carbon-13 NMR spectrum displays the characteristic carbonyl resonances for both ester groups, with the tert-butyl ester carbonyl appearing at approximately 154 ppm and the methyl ester carbonyl at 174 ppm. The tert-butyl quaternary carbon resonates at 80 ppm, while the methyl groups appear at 28 ppm. The pyrrolidine ring carbons exhibit resonances between 25-65 ppm, with the substituted carbon showing chemical shifts consistent with the attached methyl and carboxylate groups [1].
The infrared spectrum of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate exhibits characteristic absorption bands that enable identification of the functional groups present in the compound. The carboxylic ester groups display strong carbonyl stretching vibrations at approximately 1740 cm⁻¹, which is typical for ester carbonyls in aliphatic systems [3]. The tert-butyl group shows characteristic C-H stretching vibrations in the 2950-2880 cm⁻¹ region, with multiple peaks corresponding to the methyl groups [2].
The pyrrolidine ring structure contributes to the spectral profile through C-H stretching vibrations at 2950-2860 cm⁻¹ and C-N stretching vibrations around 1200-1100 cm⁻¹. The absence of N-H stretching vibrations in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the nitrogen atom, which is consistent with the carbamate protection [3].
Mass spectrometric analysis of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at m/z 229, corresponding to the molecular formula C₁₁H₁₉NO₄ [1].
The fragmentation pattern shows characteristic losses typical of tert-butyl ester compounds, including the loss of tert-butyl groups (m/z 57) and the formation of stable pyrrolidine-containing fragments. The base peak typically appears from the loss of the tert-butoxycarbonyl group, resulting in fragments at m/z 174 and related species [2]. These fragmentation patterns are consistent with the expected behavior of N-Boc protected pyrrolidine derivatives under electron impact conditions.
The crystallographic analysis of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate reveals important structural information about the molecular geometry and intermolecular interactions. Related pyrrolidine dicarboxylate compounds have been studied extensively through X-ray crystallography, providing insights into the conformational preferences of the pyrrolidine ring system [4] [5].
The pyrrolidine ring in these compounds typically adopts a twisted conformation, as observed in similar tetrasubstituted pyrrolidine derivatives. The ring conformation is best described as twisted about the C-C bond, with torsion angles around 38° indicating a syn-clinal configuration [5]. This conformation is stabilized by the steric interactions between the substituents and the inherent ring strain minimization.
The conformational analysis of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate shows that the compound exists in multiple conformational states due to the flexibility of the pyrrolidine ring and the rotation around the C-N bonds. The (3R) configuration ensures specific stereochemical constraints that influence the overall molecular geometry [6].
The N-bound tert-butoxycarbonyl group typically occupies an equatorial position relative to the pyrrolidine ring plane, minimizing steric interactions. The methyl ester substituent at the 3-position adopts an axial orientation, which is stabilized by the specific stereochemical configuration. This arrangement results in a stable conformation that minimizes intramolecular steric clashes while maintaining the integrity of the chiral center [5].
The thermal stability of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate has been evaluated through thermogravimetric analysis, revealing characteristic decomposition patterns typical of tert-butyl ester compounds. The compound exhibits thermal stability up to approximately 140-160°C, above which decomposition begins through the cleavage of the tert-butyl ester bond [7].
The thermal decomposition occurs in multiple stages, with the first stage corresponding to the loss of isobutylene from the tert-butyl ester group, yielding the corresponding carboxylic acid derivative. This process typically occurs with an activation energy of approximately 116-125 kJ/mol, which is consistent with values reported for similar tert-butyl ester compounds [7]. The second stage involves further decomposition of the pyrrolidine ring system at higher temperatures.
The stability profile of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate shows that the compound is stable under normal storage conditions at room temperature. However, elevated temperatures above 140°C result in progressive decomposition through multiple pathways [7]. The compound demonstrates good chemical stability under inert atmospheres, with degradation accelerated in the presence of moisture and oxygen.
The thermal degradation follows a first-order kinetic model for the initial deprotection step, with subsequent reactions following more complex kinetic patterns. The overall thermal stability is enhanced by the presence of the pyrrolidine ring structure, which provides additional stability compared to acyclic analogs [7].
The electronic structure of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate has been investigated using density functional theory (DFT) calculations, providing insights into the molecular orbital characteristics and electronic properties. The calculations typically employ the B3LYP functional with 6-31G(d,p) basis sets to obtain accurate geometries and electronic properties [8].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide important information about the chemical reactivity and electron distribution within the molecule. The HOMO-LUMO energy gap typically ranges from 4-6 eV for compounds of this type, indicating moderate chemical reactivity and kinetic stability [8]. The HOMO is primarily localized on the nitrogen atom and the adjacent carbon atoms of the pyrrolidine ring, while the LUMO is distributed over the carbonyl groups of the ester substituents.
The molecular orbital analysis reveals that the electronic structure is dominated by the π-electron system of the carbonyl groups and the lone pair electrons on the nitrogen atom. The electron density distribution shows significant charge transfer from the nitrogen center to the electron-withdrawing ester groups, consistent with the electron-donating nature of the tertiary amine functionality [8].
The electrostatic potential surface calculations indicate regions of high electron density around the nitrogen atom and the carbonyl oxygen atoms, which are important for understanding the reactivity patterns and intermolecular interactions. The dipole moment calculations provide additional information about the molecular polarity and its influence on solubility and crystallization behavior [8].
The solubility profile of O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate shows moderate lipophilicity with good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide. The compound exhibits limited water solubility due to the hydrophobic nature of the tert-butyl group and the overall molecular structure [9].
The calculated logP value is approximately 1.1, indicating moderate lipophilicity that is suitable for pharmaceutical applications [1]. This partition coefficient reflects the balance between the polar carboxylate groups and the non-polar alkyl substituents, resulting in favorable distribution characteristics for biological systems.
The partition coefficient determination reveals that O1-tert-butyl O3-methyl (3R)-3-methylpyrrolidine-1,3-dicarboxylate exhibits an octanol/water partition coefficient that is optimal for drug-like properties. The XLogP3 value of 1.1 indicates good membrane permeability while maintaining sufficient water solubility for biological activity [1].
The compound's solubility in various solvents follows the general trend of decreasing solubility in increasingly polar solvents, with excellent solubility in chloroform and dichloromethane, moderate solubility in alcohols, and poor solubility in water. This solubility profile is consistent with the molecular structure and the presence of both hydrophobic and hydrophilic functional groups [10].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 229.27 g/mol | [1] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 4 | [1] |
| Topological Polar Surface Area | 55.8 Ų | [11] |